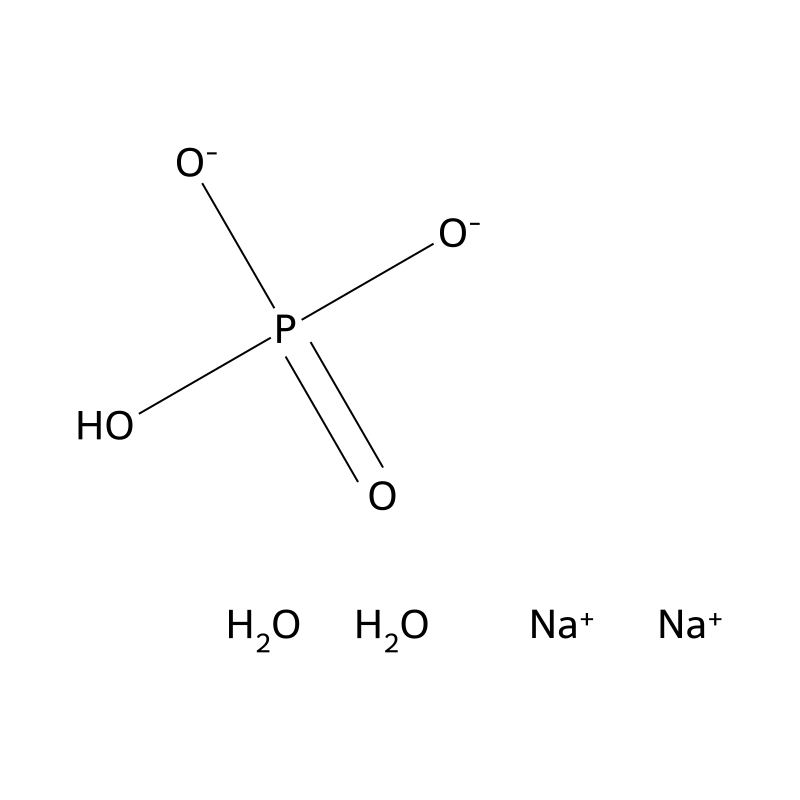Disodium phosphate dihydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Buffering Agent:
Disodium phosphate dihydrate is a versatile buffer, meaning it can help maintain a specific pH level in a solution. This is crucial in various biological and biochemical experiments, as many enzymes and other biomolecules require a specific pH range to function properly. The phosphate group in disodium phosphate dihydrate can accept or donate protons, helping to resist changes in pH when acids or bases are added to the solution. [Source: National Center for Biotechnology Information, PubChem Compound Summary for Disodium Phosphate Dihydrate, ]
Cell Culture Media:
Disodium phosphate dihydrate is a component of many cell culture media formulations. It provides essential phosphate ions, which are vital for various cellular processes, including energy metabolism, cell signaling, and macromolecule synthesis. [Source: Thermo Fisher Scientific, Phosphate-Buffered Saline (PBS) – Product Information, ]
Protein Purification:
Disodium phosphate dihydrate is used in various protein purification techniques, such as ion exchange chromatography. Its ability to bind and release charged molecules under specific conditions allows researchers to isolate and purify proteins of interest. [Source: GE Healthcare, ÄKTA avant 250 chromatography system, ]
Crystallography:
Disodium phosphate dihydrate can be used as a precipitant in protein crystallization experiments. By altering the solubility of proteins under specific conditions, it can promote the formation of crystals, which are essential for determining protein structures using X-ray crystallography. [Source: Hampton Research, Crystallization Screens, ]
Disodium phosphate dihydrate, also known as disodium hydrogen phosphate dihydrate, is an inorganic compound with the chemical formula . It is a white, crystalline solid that is highly soluble in water and exhibits hygroscopic properties. This compound is one of several sodium phosphates and plays a significant role in various industrial and biological applications. The pH of its aqueous solution ranges from 9.0 to 9.4, indicating its moderately basic nature .
Another industrial method includes treating dicalcium phosphate with sodium bisulfate, which leads to the precipitation of calcium sulfate:
In the second step, monosodium phosphate is partially neutralized to yield disodium phosphate:
Upon heating, disodium phosphate can dehydrate to form tetrasodium pyrophosphate:
The synthesis of disodium phosphate dihydrate can be achieved through several methods:
- Neutralization Reaction: As previously mentioned, this involves reacting phosphoric acid with sodium hydroxide.
- Two-Step Industrial Process: This method starts with treating dicalcium phosphate with sodium bisulfate followed by partial neutralization of monosodium phosphate.
- Chemical Extraction: Disodium phosphate can also be produced by breaking down naturally occurring phosphate rock using sulfuric acid and other reagents .
Disodium phosphate dihydrate has a wide range of applications across various industries:
- Food Industry: It serves as an emulsifier, flavor enhancer, preservative, and pH control agent in processed foods such as dairy products, meats, and baked goods .
- Cosmetics: This compound is used in personal care products for pH regulation and as a stabilizing agent .
- Water Treatment: It helps in preventing scale formation in water systems and is utilized in detergents and cleaning products .
- Laboratory Use: Disodium phosphate dihydrate is commonly used as a buffer in biochemical assays and chromatography .
Research indicates that disodium phosphate can interact with various biological systems. For instance, it may influence the absorption of certain nutrients and medications due to its role in pH regulation within the gastrointestinal tract. Furthermore, excessive intake has been linked to potential health risks such as cardiovascular issues and kidney strain, particularly in individuals with pre-existing conditions .
Disodium phosphate dihydrate shares similarities with other sodium phosphates but differs in its specific hydration state and applications. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Sodium Phosphate Monobasic | More acidic; used primarily for buffering | |
| Tetrasodium Pyrophosphate | Used as a food additive; acts as a thickener | |
| Trisodium Phosphate | Stronger base; used in cleaning products | |
| Sodium Phosphate Dibasic | Similar to disodium phosphate but without hydration |
Disodium phosphate dihydrate's unique properties make it particularly useful in food processing and laboratory applications compared to its counterparts .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
60593-59-1
15819-50-8
10140-65-5
10361-89-4
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 6 of 61 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 55 of 61 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








